Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a methanesulfonic acid group attached to a 2,6-dichlorophenylamino group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, typically involves the reaction of methanesulfonic acid with 2,6-dichloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or diethyl ether and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The industrial production process also involves purification steps to obtain high-purity methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in industrial processes such as electroplating, where it serves as an electrolyte in electrochemical reactions.
Mechanism of Action
The mechanism of action of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include:
Methanesulfonic acid: A simpler organosulfur compound with similar acidic properties.
2,6-Dichloroaniline: A precursor used in the synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is unique due to the presence of both the methanesulfonic acid group and the 2,6-dichlorophenylamino group. This combination imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications.
Properties
CAS No. |
111225-65-1 |
---|---|
Molecular Formula |
C7H6Cl2N2O3S |
Molecular Weight |
269.10 g/mol |
IUPAC Name |
(E)-[(2,6-dichlorophenyl)hydrazinylidene]methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2N2O3S/c8-5-2-1-3-6(9)7(5)11-10-4-15(12,13)14/h1-4,11H,(H,12,13,14)/b10-4+ |
InChI Key |
VNRAVLJGMSOEIO-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N/N=C/S(=O)(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN=CS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.